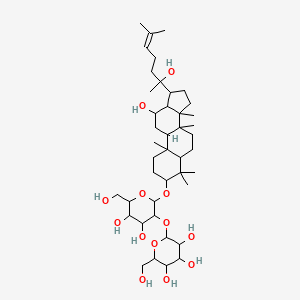

Ginsenoside Rg3

Description

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,51)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-37-35(33(49)31(47)25(20-44)53-37)55-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,39-,40+,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXIFXNRCLMQCD-JBVRGBGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316982 | |

| Record name | Ginsenoside Rg3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14197-60-5 | |

| Record name | Ginsenoside Rg3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14197-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Rg3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014197605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ginsenoside Rg3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14197-60-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GINSENOSIDE RG3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/227D367Y57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ginsenoside Rg3: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rg3, a protopanaxadiol saponin isolated from steamed Panax ginseng, has emerged as a promising natural compound in oncology research.[1][2] Extensive studies have demonstrated its potent anti-cancer activities across a spectrum of malignancies, including but not limited to breast, lung, colorectal, and prostate cancers.[3][4][5] This technical guide provides an in-depth overview of the molecular mechanisms through which this compound exerts its anti-neoplastic effects, with a focus on its impact on key signaling pathways, apoptosis, cell cycle, angiogenesis, and metastasis. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Core Mechanisms of Action

This compound's anti-cancer activity is multifaceted, targeting several key cellular processes that are critical for tumor growth and progression. These mechanisms include the induction of apoptosis, inhibition of cell proliferation and metastasis, and suppression of angiogenesis.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines. One of the primary mechanisms by which Rg3 triggers programmed cell death is through the modulation of the Bcl-2 family of proteins. It has been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting the mitochondrial apoptotic pathway. This leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, including caspase-3 and caspase-9, ultimately leading to the execution of apoptosis.

Inhibition of Cell Proliferation and Cell Cycle Arrest

This compound effectively inhibits the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G1/S phase transition. This is achieved through the modulation of key cell cycle regulatory proteins. For instance, Rg3 has been observed to downregulate the expression of cyclins and cyclin-dependent kinases (CDKs) that are essential for cell cycle progression.

Inhibition of Metastasis and Invasion

The metastatic cascade, a major cause of cancer-related mortality, is a key target of this compound. Rg3 has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression and activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are crucial for the degradation of the extracellular matrix, a critical step in tumor cell invasion and metastasis.

Suppression of Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound exhibits potent anti-angiogenic properties by inhibiting the proliferation, migration, and tube formation of endothelial cells. A key mechanism underlying this effect is the downregulation of vascular endothelial growth factor (VEGF) and its receptor, VEGFR2, which are critical mediators of angiogenesis.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| Jurkat | Human Leukemia | ~90 | 24 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~80 | 48 | |

| HT-29 | Colon Cancer | Not specified | - | |

| A549 | Non-Small Cell Lung Cancer | Not specified | - | |

| H23 | Non-Small Cell Lung Cancer | Not specified | - | |

| U266 | Multiple Myeloma | 0-80 (dose-dependent inhibition) | 48 | |

| RPMI8226 | Multiple Myeloma | 0-80 (dose-dependent inhibition) | 48 | |

| MDA-MB-231 | Breast Cancer | 0-100 (dose- and time-dependent decrease) | 48 | |

| MCF-7 | Breast Cancer | 0-100 (dose- and time-dependent decrease) | 48 |

Table 2: Effect of this compound on the Expression of Key Regulatory Proteins

| Protein | Effect | Cancer Cell Line | Reference |

| Apoptosis | |||

| Bax | Increased | Colorectal Cancer | |

| Bcl-2 | Decreased | Colorectal Cancer | |

| Bax/Bcl-2 Ratio | Increased | Colorectal Cancer | |

| Cleaved Caspase-3 | Increased | Colorectal Cancer | |

| Cleaved Caspase-9 | Increased | Colorectal Cancer | |

| Metastasis | |||

| MMP-2 | Decreased | Lung, Thyroid, Nasopharynx, Colorectal, Bone | |

| MMP-9 | Decreased | Lung, Thyroid, Nasopharynx, Bone | |

| MMP-13 | Decreased | Melanoma (B16F10) | |

| Signaling Pathways | |||

| p-Akt | Decreased | Colorectal Cancer | |

| p-ERK | Decreased | Breast Cancer (MDA-MB-231) | |

| NF-κB (p65) | Decreased nuclear translocation | Breast Cancer (MDA-MB-231) |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate its IC50 value.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a series of desired concentrations. Replace the medium in each well with 100 µL of the medium containing different concentrations of Rg3. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis

This protocol is used to detect the expression levels of specific proteins in cancer cells treated with this compound.

-

Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Wound Healing Assay (Scratch Assay)

This protocol is used to assess the effect of this compound on cancer cell migration.

-

Cell Seeding: Seed cells in a 6-well plate and grow them to 90-100% confluency.

-

Scratch Creation: Create a straight scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the cells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing different concentrations of this compound or vehicle control.

-

Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time. A decrease in the rate of wound closure in Rg3-treated cells compared to the control indicates an inhibition of cell migration.

Tube Formation Assay

This protocol is used to evaluate the anti-angiogenic potential of this compound by assessing its effect on the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures.

-

Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Cell Seeding: Harvest endothelial cells and resuspend them in medium containing different concentrations of this compound or vehicle control. Seed the cells onto the solidified Matrigel at a density of 1-2 x 10^4 cells/well.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-12 hours.

-

Image Acquisition: Observe and photograph the formation of tube-like structures using an inverted microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software. A reduction in these parameters in Rg3-treated wells compared to the control indicates anti-angiogenic activity.

Signaling Pathway Visualizations

PI3K/Akt/mTOR Signaling Pathway

This compound inhibits the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell survival, proliferation, and growth. By inhibiting the phosphorylation of Akt, Rg3 prevents the activation of downstream effectors like mTOR, leading to decreased protein synthesis and cell proliferation.

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial regulator of cell proliferation and survival that is targeted by this compound. Rg3 has been shown to inhibit the phosphorylation of ERK, a key component of this pathway, thereby suppressing downstream signaling that promotes cell growth.

Caption: this compound inhibits the MAPK/ERK signaling pathway.

NF-κB Signaling Pathway

The transcription factor NF-κB plays a pivotal role in inflammation, immunity, cell survival, and proliferation. This compound has been demonstrated to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, and subsequently blocking the nuclear translocation of the p65 subunit. This leads to the downregulation of NF-κB target genes involved in cell survival and inflammation.

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow for Investigating this compound's Anti-Cancer Effects

The following diagram illustrates a typical experimental workflow for characterizing the anti-cancer properties of this compound.

Caption: A typical experimental workflow for studying this compound.

References

- 1. This compound inhibits colorectal tumor growth via down-regulation of C/EBPβ/NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ginsenoside 20(S)-Rg3 reduces KIF20A expression and promotes CDC25A proteasomal degradation in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Constitutive Activation of NF-κB Signaling in Human Breast Cancer (MDA-MB-231) Cells: ERK and Akt as Potential Upstream Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound decreases breast cancer stem-like phenotypes through impairing MYC mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibiting PI3K-AKt signaling pathway is involved in antitumor effects of this compound in lung cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Pharmacological Properties of Ginsenoside Rg3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rg3, a tetracyclic triterpenoid saponin isolated from steamed Panax ginseng, has emerged as a compound of significant interest in pharmacological research due to its diverse and potent biological activities.[1][2] This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on its anti-cancer, anti-angiogenic, immunomodulatory, neuroprotective, and anti-diabetic effects. The information is presented to support further research and drug development initiatives. This document adheres to stringent data presentation and visualization standards to facilitate clear and concise understanding.

This compound exists as two stereoisomers, 20(S)-ginsenoside Rg3 and 20(R)-ginsenoside Rg3, which may exhibit different biological activities.[3] The multifaceted actions of Rg3 are attributed to its ability to modulate a variety of signaling pathways, making it a promising candidate for the development of novel therapeutics.[4]

Anti-Cancer Properties

This compound has demonstrated significant anti-cancer effects across a spectrum of cancer types. Its mechanisms of action are multifaceted, encompassing the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis and angiogenesis.[2]

Inhibition of Cancer Cell Proliferation

Rg3 has been shown to inhibit the growth of various cancer cell lines in a dose- and time-dependent manner. The anti-proliferative effects are often associated with the induction of cell cycle arrest.

Table 1: In Vitro Anti-Proliferative Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (µM) | Comments |

| Breast Cancer | |||

| MDA-MB-231 | Triple Negative Breast Cancer | ~100 (SRg3) | SRg3 induced G0/G1 cell cycle arrest. |

| Colorectal Cancer | |||

| HCT116 | Colorectal Carcinoma | ~100-150 | Significant inhibition observed in this range. |

| CT26 | Colorectal Carcinoma | 1.7 mg/mL (Rg3/Rg5-BG) | Value for a black ginseng extract enriched in Rg3 and Rg5. |

| HCT116 | Colorectal Carcinoma | 3.0 mg/mL (Rg3/Rg5-BG) | Value for a black ginseng extract enriched in Rg3 and Rg5. |

| Lung Cancer | |||

| A549 | Non-Small Cell Lung Cancer | 44.6 | In combination with Rg5. |

| 95D | High-Metastatic Large Cell Lung Cancer | 100 µg/mL | - |

| Hepatocellular Carcinoma | |||

| SMMC-7721 | Hepatocellular Carcinoma | 8 µg/mL | Effective concentration for inhibiting cell viability. |

| HepG2 | Hepatocellular Carcinoma | >50 µg/mL | Significant decrease in viability at 50, 100, and 200 µg/mL. |

| MHCC-97L | Hepatocellular Carcinoma | >5 µg/mL | No noticeable influence on viability at low concentrations (1.25, 2.5, 5 µg/ml). |

| Gallbladder Cancer | |||

| Multiple GBC cell lines | Gallbladder Cancer | ~100 | For 20(S)-Rg3. |

Induction of Apoptosis

A key mechanism of Rg3's anti-cancer activity is the induction of apoptosis, or programmed cell death. This is often mediated through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.

Inhibition of Tumor Growth in Vivo

Preclinical studies using animal models have consistently demonstrated the ability of this compound to suppress tumor growth.

Table 2: In Vivo Anti-Tumor Activity of this compound

| Cancer Type | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |

| Breast Cancer | Nude mice with MDA-MB-231 xenografts | Intraperitoneal injection | Delayed tumor growth and reduced tumor-initiating frequency. | |

| Colorectal Cancer | Nude mice with HCT116 xenografts | Intraperitoneal injection | Effectively inhibited tumor growth. | |

| Lung Cancer | Nude mice with A549 xenografts | Oral administration (0.2 mL daily for 12 days) | Significantly altered metabolic profile and inhibited tumor progression. | |

| Hepatocellular Carcinoma | C57Bl/6 mice with liver tumors | Intratumor injection | Combined with cyclophosphamide, significantly increased survival time. |

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound is a potent inhibitor of angiogenesis. It exerts its anti-angiogenic effects by targeting various steps in the angiogenic cascade, including the proliferation, migration, and tube formation of endothelial cells. A key mechanism is the downregulation of vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2.

Immunomodulatory Properties

This compound has been shown to modulate the immune system, which can contribute to its anti-cancer effects. It can enhance the activity of immune cells and regulate the production of cytokines. For instance, 20(R)-GS-Rg3 has been shown to inhibit tumor cell proliferation by increasing the levels of IL-2 and IFN-γ.

Neuroprotective Effects

Emerging evidence suggests that this compound possesses neuroprotective properties. It has been investigated for its potential therapeutic role in neurodegenerative diseases. Its neuroprotective mechanisms are linked to its anti-inflammatory and antioxidant activities within the central nervous system.

Anti-Diabetic Properties

This compound has demonstrated potential in the management of diabetes and its complications. It can improve glucose metabolism and insulin sensitivity. In diabetic db/db mice, Rg3 has been shown to have protective effects on diabetic kidney disease.

Pharmacokinetics

The clinical application of this compound is influenced by its pharmacokinetic profile, which is characterized by rapid absorption and elimination.

Table 3: Pharmacokinetic Parameters of this compound

| Species | Isomer | Dose & Route | Cmax | Tmax | T1/2 | Bioavailability | Reference |

| Rat | 20(R)-Rg3 | 5 mg/kg, IV | - | - | 18.5 min | - | |

| Rat | 20(S)-Rg3 | Oral | - | - | 6.38 ± 1.72 h | - | |

| Rat | 20(R)-Rg3 | Oral | - | - | 4.45 ± 0.98 h | - | |

| Human | 20(R)-Rg3 | 3.2 mg/kg, Oral | 16 ± 6 ng/mL | 0.66 ± 0.10 h | 4.9 ± 1.1 h (β) | - | |

| Human | 20(S)-Rg3 | 10 mg, Oral | 135.4 ± 35.3 ng/mL | - | 32.0 ± 26.7 h | - | |

| Human | 20(S)-Rg3 | 30 mg, Oral | 162.1 ± 47.2 ng/mL | - | 51.7 ± 15.4 h | - | |

| Human | 20(S)-Rg3 | 60 mg, Oral | 399.8 ± 217.0 ng/mL | - | 53.9 ± 25.7 h | - |

Experimental Protocols

In Vitro Cell Viability Assessment: MTT Assay

This protocol is for determining the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.

-

Add 100 µL of detergent reagent (MTT solvent) to each well.

-

Incubate the plate at room temperature in the dark for 2 hours with gentle shaking to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry

This protocol is for quantifying apoptosis in cells treated with this compound.

Materials:

-

Cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

-

Annexin V conjugated to a fluorochrome (e.g., FITC)

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Induce apoptosis in a positive control cell population (e.g., using staurosporine).

-

Harvest both treated and control cells (1-5 x 10^5 cells per sample).

-

Wash the cells once with cold 1X PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.

-

Incubate for 10-15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Add 5 µL of Propidium Iodide Staining Solution.

-

Analyze the cells immediately by flow cytometry.

-

Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Tumor Growth Study: Orthotopic Colorectal Cancer Xenograft Model

This protocol describes the establishment of an orthotopic colorectal cancer model in mice to evaluate the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Colorectal cancer cells (e.g., HCT116, HT-29)

-

Sterile PBS

-

Anesthetic (e.g., Avertin or ketamine/xylazine)

-

Surgical instruments

-

This compound formulation for injection

Procedure:

-

Cell Preparation: Culture colorectal cancer cells to ~80% confluency. Trypsinize, wash with PBS, and resuspend the cells in sterile PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells in 50 µL. Keep the cell suspension on ice.

-

Anesthesia and Surgical Preparation: Anesthetize the mouse. Shave and sterilize the abdominal area.

-

Surgical Procedure: Make a midline incision in the lower abdomen to expose the cecum and ascending colon.

-

Cell Injection: Using a 29-gauge insulin syringe, inject 50 µL of the cell suspension into the wall of the cecum.

-

Closure: Carefully return the organs to the abdominal cavity and close the incisions with sutures and wound clips.

-

Post-operative Care: Keep the mice warm until they recover from anesthesia and provide post-operative analgesia.

-

Treatment: Once tumors are established, randomly assign mice to treatment groups (e.g., vehicle control, this compound). Administer treatment as per the study design (e.g., intraperitoneal injection).

-

Monitoring: Monitor tumor growth using methods like in vivo imaging or by measuring tumor volume at the end of the study. Monitor the overall health and body weight of the mice.

Signaling Pathways and Experimental Workflows

The pharmacological effects of this compound are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways and experimental workflows.

Caption: Key anti-cancer signaling pathways modulated by this compound.

Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.

Caption: Workflow for an in vivo orthotopic colorectal cancer xenograft study.

Conclusion

This compound is a promising natural compound with a broad spectrum of pharmacological activities. Its well-documented anti-cancer effects, coupled with its anti-angiogenic, immunomodulatory, neuroprotective, and anti-diabetic properties, make it a compelling candidate for further investigation and development as a therapeutic agent. This technical guide provides a comprehensive summary of the current knowledge on this compound, with the aim of facilitating future research and its potential translation into clinical applications. Further studies are warranted to fully elucidate its mechanisms of action, optimize its delivery, and evaluate its efficacy and safety in human clinical trials.

References

- 1. This compound decreases breast cancer stem-like phenotypes through impairing MYC mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound targets cancer stem cells and tumor angiogenesis to inhibit colorectal cancer progression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. This compound inhibits colorectal tumor growth through the down-regulation of Wnt/ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Ginsenoside Rg3 signaling pathways in apoptosis

An In-depth Technical Guide on Ginsenoside Rg3 Signaling Pathways in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a pharmacologically active saponin isolated from Panax ginseng, has garnered significant attention for its potent anti-cancer properties. A primary mechanism underlying its therapeutic efficacy is the induction of apoptosis in a wide array of cancer cells. This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound to trigger programmed cell death. It delves into the molecular interactions, summarizes key quantitative data, outlines detailed experimental protocols for investigation, and visually represents the complex signaling cascades through detailed diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development engaged in the study of cancer therapeutics and natural product pharmacology.

Core Signaling Pathways of this compound in Apoptosis

This compound orchestrates apoptosis through a multi-pronged approach, primarily by modulating the intrinsic and extrinsic apoptosis pathways, and by regulating the PI3K/Akt signaling cascade.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route through which this compound induces apoptosis. This pathway is centered on the mitochondria and involves the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins.

-

Up-regulation of Pro-apoptotic Proteins: Rg3 treatment leads to an increased expression of pro-apoptotic proteins such as Bax and Bak. These proteins translocate to the mitochondrial outer membrane, leading to its permeabilization.

-

Down-regulation of Anti-apoptotic Proteins: Concurrently, Rg3 suppresses the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. This shifts the balance in favor of apoptosis.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro- to anti-apoptotic proteins results in MOMP, leading to the release of cytochrome c from the intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic protease activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates downstream effector caspases like caspase-3 and caspase-7.

-

Execution of Apoptosis: Activated effector caspases cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.

The Anti-inflammatory Effects of Ginsenoside Rg3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rg3, a protopanaxadiol saponin derived from steamed Panax ginseng, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, focusing on its molecular mechanisms, relevant signaling pathways, and the experimental evidence supporting its therapeutic potential. The information is tailored for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-inflammatory agents.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting key signaling pathways and cellular processes involved in the inflammatory cascade. The primary mechanisms include the inhibition of pro-inflammatory transcription factors, modulation of inflammatory signaling cascades, suppression of inflammasome activation, and promotion of a pro-resolving macrophage phenotype.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3] this compound has been shown to effectively inhibit the NF-κB signaling cascade at multiple points.[2][3] It can prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent gene transcription. Some studies suggest that Rg3's inhibitory effect on NF-κB may be mediated through upstream targets such as ERK and Akt. Furthermore, Rg3 has been reported to upregulate SIRT1, which can deacetylate and inactivate the p65 subunit of NF-κB, further contributing to its anti-inflammatory effects.

dot

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the In Vitro Antioxidant Properties of Ginsenoside Rg3

This compound, a prominent saponin isolated from Panax ginseng, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory, anti-tumor, and neuroprotective effects.[1][2] A substantial body of evidence highlights its role as a formidable antioxidant, capable of mitigating oxidative stress through various mechanisms.[1][3] This technical guide provides a comprehensive overview of the in vitro antioxidant properties of this compound, detailing its direct radical scavenging capabilities, its influence on cellular antioxidant systems, and the underlying molecular signaling pathways.

This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of how to evaluate and interpret the antioxidant effects of this compound in a laboratory setting.

Direct Radical Scavenging Activity

This compound exhibits direct antioxidant activity by donating electrons or hydrogen atoms to neutralize unstable free radicals. This capacity is commonly evaluated using several spectrophotometric assays.

Experimental Protocols

1.1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by a decrease in absorbance.

-

Reagent Preparation :

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.[4] Protect the solution from light.

-

Dissolve this compound and a positive control (e.g., Vitamin C, Trolox) in the same solvent to create a series of concentrations.

-

-

Assay Procedure :

-

In a 96-well plate, add 20 µL of the sample or standard to each well.

-

Add 200 µL of the DPPH working solution to each well.

-

Mix and incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of Rg3 required to scavenge 50% of DPPH radicals) is then determined from a dose-response curve.

1.1.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), converting it back to its colorless form.

-

Reagent Preparation :

-

Prepare the ABTS radical solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical.

-

Before use, dilute the ABTS radical solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure :

-

Add 20 µL of the this compound sample or standard to 980 µL of the diluted ABTS reagent.

-

Incubate the mixture at 37°C for 10 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation : The scavenging percentage is calculated similarly to the DPPH assay. Results are often expressed as Vitamin C or Trolox equivalents.

1.1.3 FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.

-

Reagent Preparation :

-

Acetate Buffer (300 mM, pH 3.6) : Dissolve sodium acetate trihydrate in water and adjust the pH with acetic acid.

-

TPTZ Solution (10 mM) : Dissolve TPTZ in 40 mM HCl.

-

Ferric Chloride (FeCl₃) Solution (20 mM) : Dissolve FeCl₃ in water.

-

FRAP Working Reagent : Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

-

-

Assay Procedure :

-

Add 20 µL of the sample, standard (e.g., Ferrous Sulfate), or blank to a test tube or well.

-

Add 150-220 µL of the FRAP working reagent.

-

Mix and incubate at 37°C for 4 to 15 minutes.

-

Measure the absorbance at 593 nm.

-

-

Calculation : A standard curve is generated using a ferrous standard. The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents.

Quantitative Data for Direct Antioxidant Activity

| Assay | Compound | IC50 / Activity Value | Cell Line / System | Reference |

| DPPH | Puffed Wild Ginseng Extract (high in Rg3) | ~13 mg VCE/g | Chemical Assay | |

| ABTS | Puffed Wild Ginseng Extract (high in Rg3) | ~17 mg VCE/g | Chemical Assay | |

| ORAC | Ginseng Root Extract | Positively correlated with Rg3 content | Chemical Assay |

Note: Data for pure this compound is often embedded within studies focused on cellular effects. The table reflects data from extracts where Rg3 is a significant component, demonstrating its contribution to overall antioxidant capacity. VCE = Vitamin C Equivalent.

Cellular Antioxidant Effects

Beyond direct radical scavenging, this compound exerts significant protective effects within cells by modulating endogenous antioxidant systems and reducing the accumulation of reactive oxygen species (ROS).

Experimental Protocols

2.1.1 Measurement of Intracellular ROS

This is commonly measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

-

Cell Culture and Treatment :

-

Seed cells (e.g., H9C2, SK-N-SH, AR42J) in appropriate plates.

-

Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 20-24 hours).

-

Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or cerulein.

-

-

Assay Procedure :

-

After treatment, wash the cells with PBS.

-

Incubate the cells with DCFH-DA solution (e.g., 25 µM) for 20-30 minutes at 37°C.

-

Wash the cells again to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.

-

-

Analysis : A decrease in fluorescence in Rg3-treated cells compared to the stress-induced control indicates a reduction in intracellular ROS.

2.1.2 Measurement of Lipid Peroxidation (MDA Assay)

Malondialdehyde (MDA) is a major product of lipid peroxidation and a key indicator of oxidative damage.

-

Sample Preparation :

-

Treat cells with Rg3 and an oxidative stressor as described above.

-

Harvest cells and prepare cell lysates.

-

-

Assay Procedure :

-

The assay is typically performed using a commercial kit based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.

-

The absorbance of the resulting product is measured spectrophotometrically (typically around 532 nm).

-

-

Analysis : Reduced MDA levels in Rg3-treated groups indicate an inhibition of lipid peroxidation.

2.1.3 Measurement of Antioxidant Enzyme Activity (SOD, GPx, CAT)

This compound can enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT).

-

Sample Preparation : Prepare cell lysates from treated and control cells.

-

Assay Procedure :

-

Enzyme activities are measured using specific commercial assay kits.

-

SOD activity : Often measured by its ability to inhibit the reduction of a chromogen substrate.

-

GPx and CAT activity : Measured by monitoring the decomposition of their respective substrates (H₂O₂ for both).

-

-

Analysis : An increase in the specific activity of these enzymes in Rg3-treated cells demonstrates the enhancement of the cellular antioxidant defense system.

Quantitative Data for Cellular Antioxidant Effects

| Parameter | Effect of this compound | Cell Line | Inducer | Reference |

| Cell Viability | Dose-dependent increase | AR42J | Cerulein | |

| Intracellular ROS | Decreased | H9C2 | H₂O₂ | |

| Intracellular ROS | Decreased | Lewis Lung Carcinoma | Conditioned Media | |

| Intracellular ROS | Increased mitochondrial ROS | Jurkat Leukemia | None (pro-apoptotic) | |

| MDA Levels | Decreased | Human NPCs | TNF-α | |

| MDA Levels | Decreased | AR42J | Cerulein | |

| SOD Activity | Increased | H9C2 | H₂O₂ | |

| GSH-Px Activity | Increased | H9C2 | H₂O₂ | |

| CAT Activity | Increased | H9C2 | H₂O₂ | |

| GPX4 Expression | Increased | H9C2 | OGD/R |

Note: Interestingly, while Rg3 generally acts as an antioxidant, in some cancer cell lines, it can induce apoptosis by increasing mitochondrial ROS, highlighting its context-dependent activity.

Signaling Pathways in Antioxidant Action

This compound does not merely act as a simple scavenger; it actively modulates key intracellular signaling pathways to bolster the cell's intrinsic antioxidant defenses. The Nrf2/ARE and MAPK pathways are central to this mechanism.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, it is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like Rg3, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.

This compound has been shown to activate the Nrf2/HO-1 pathway, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1), GPX4, and others, thereby suppressing oxidative stress and related cell death processes like ferroptosis.

Caption: this compound activates the Nrf2/ARE antioxidant pathway.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are crucial signaling molecules that are activated by extracellular stimuli, including oxidative stress. Chronic activation of these pathways can lead to inflammation and apoptosis. Several studies have demonstrated that this compound can exert its antioxidant and protective effects by inhibiting the phosphorylation and activation of p38, JNK, and ERK. By suppressing these pro-oxidant stress pathways, Rg3 helps maintain cellular homeostasis.

Caption: this compound inhibits oxidative stress-induced MAPK signaling.

Conclusion

This compound demonstrates robust in vitro antioxidant properties through a multi-pronged mechanism. It is capable of directly scavenging free radicals, as evidenced by its activity in chemical assays like DPPH and ABTS. More significantly, it modulates cellular redox homeostasis by reducing intracellular ROS, inhibiting lipid peroxidation, and enhancing the expression and activity of critical antioxidant enzymes. These cellular effects are orchestrated through the strategic activation of the Nrf2/ARE pathway and the suppression of pro-oxidant MAPK signaling cascades. This dual-action mechanism—direct scavenging and indirect cellular defense enhancement—positions this compound as a promising therapeutic candidate for the prevention and treatment of diseases rooted in oxidative stress. Further research into its specific molecular interactions and bioavailability will be crucial for its translation into clinical applications.

References

- 1. Pharmacological properties, molecular mechanisms and therapeutic potential of this compound as an antioxidant and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Increases in this compound, Compound K, and Antioxidant Activity of Cultivated Wild Panax Ginseng (CWPG) by Puffing - PMC [pmc.ncbi.nlm.nih.gov]

Ginsenoside Rg3: A Technical Guide to its Anti-Angiogenic Mechanisms

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis.[1] The development of anti-angiogenic therapies represents a promising approach to cancer treatment.[2] Ginsenoside Rg3 (Rg3), a pharmacologically active saponin extracted from Panax ginseng, has emerged as a potent anti-cancer agent with significant anti-angiogenic properties.[3][4][5] This technical guide provides an in-depth overview of the molecular mechanisms underlying Rg3's anti-angiogenic effects, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved. Rg3 exists in two main stereoisomeric forms, 20(S)-Rg3 and 20(R)-Rg3, which may exhibit stereoselective activities.

Core Mechanisms of Anti-Angiogenesis

This compound exerts its anti-angiogenic effects through a multi-targeted approach, primarily by interfering with key signaling pathways that regulate endothelial cell proliferation, migration, and differentiation.

Inhibition of VEGF/VEGFR2 Signaling

The interaction between Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, is the central driver of angiogenesis. Rg3 has been shown to be a potent inhibitor of this axis.

-

Downregulation of VEGF and VEGFR2: Studies have consistently demonstrated that Rg3 decreases the expression of both VEGF and its primary receptor, VEGFR2, at both the mRNA and protein levels in various cell types, including endothelial and cancer cells. This action effectively reduces the primary stimulus for angiogenesis.

-

Inhibition of VEGFR2 Activation: Rg3 can attenuate the phosphorylation and subsequent activation of VEGFR2, thereby blocking the initiation of downstream signaling cascades. This suggests that Rg3 may directly or indirectly interfere with the VEGF-VEGFR2 binding or the receptor's kinase activity.

References

- 1. Anti-Angiogenic Properties of this compound Epimers: In Vitro Assessment of Single and Combination Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 218.62.10.209:8080 [218.62.10.209:8080]

- 3. Anti-Angiogenic Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

Ginsenoside Rg3: A Technical Guide to its Discovery, Isolation, and Analysis from Panax ginseng

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rg3, a protopanaxadiol-type saponin, stands out among the myriad of ginsenosides for its potent pharmacological activities, including significant anti-cancer and neuroprotective effects. Unlike primary ginsenosides abundant in fresh Panax ginseng, Rg3 is a secondary or "rare" ginsenoside predominantly formed during the thermal processing of ginseng root into products like red and black ginseng. This transformation from more abundant ginsenosides, such as Rb1 and Rc, through deglycosylation at the C-20 position, is a critical step in unlocking its therapeutic potential. This technical guide provides an in-depth overview of the discovery, isolation, purification, and quantification of this compound, along with a detailed exploration of its key signaling pathways.

Discovery and Formation

This compound is not found in significant quantities in fresh or white ginseng but is a characteristic component of processed ginseng. Its formation is a result of the hydrolytic cleavage of sugar moieties from larger ginsenosides, a process that can be induced by heat, acid, or enzymatic treatment. The thermal processing of raw ginseng into red ginseng, a traditional method involving steaming and drying, is a well-established practice that leads to the conversion of ginsenosides like Rb1, Rb2, and Rc into Rg3.[1][2] Further processing, such as in the preparation of black ginseng, can yield even higher concentrations of Rg3.[3]

The conversion process involves the removal of glucose units from the C-20 position of the dammarane-type triterpenoid backbone. This structural modification significantly alters the bioactivity of the molecule, enhancing its therapeutic properties.

Methods for Isolation and Purification

The isolation and purification of this compound from processed ginseng involves a multi-step approach combining extraction and various chromatographic techniques.

Experimental Workflow for this compound Isolation

Caption: A general workflow for the extraction and purification of this compound.

Detailed Experimental Protocols

1. Extraction

-

Objective: To extract crude saponins, including this compound, from processed ginseng.

-

Protocol:

-

Grind dried red or black ginseng root into a fine powder.

-

Reflux the powdered ginseng with a suitable solvent (e.g., 80% methanol, 95% ethanol, or hot water) for a specified duration (typically 2-4 hours). The solvent-to-solid ratio is generally around 10:1 (v/w).

-

Filter the extract and repeat the extraction process on the residue to ensure maximum yield.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

2. Column Chromatography

-

Objective: To separate this compound from other components in the crude extract.

-

Protocol (Silica Gel Chromatography):

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Pack a silica gel column (e.g., 200-300 mesh) with a non-polar solvent (e.g., n-hexane).

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform-methanol or ethyl acetate-methanol-water).

-

Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Pool the fractions containing pure or enriched this compound.

-

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Objective: To achieve high-purity isolation of this compound.

-

Protocol:

-

Dissolve the enriched fractions from column chromatography in the mobile phase.

-

Inject the solution onto a preparative C18 HPLC column.

-

Elute with an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water).

-

Monitor the elution profile with a UV detector (typically at 203 nm).

-

Collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain purified this compound as a white powder.

-

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common method for the quantitative analysis of this compound.

Detailed HPLC Quantification Protocol

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B) is typically used. A representative gradient could be: 0-15 min, 20% A; 15-40 min, 20-40% A; 40-60 min, 40-60% A; 60-70 min, 60-80% A.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV absorbance at 203 nm.

-

Quantification: Create a calibration curve using a certified this compound standard. The concentration of Rg3 in the sample is determined by comparing its peak area to the calibration curve.

Quantitative Data on this compound Yield

The yield of this compound is highly dependent on the type of ginseng and the processing method employed. The following tables summarize quantitative data from various studies.

Table 1: this compound Content in Different Types of Processed Ginseng

| Ginseng Type | Processing Method | 20(S)-Rg3 (mg/g) | 20(R)-Rg3 (mg/g) | Total Rg3 (mg/g) | Reference(s) |

| Red Ginseng | Steaming (98°C, 30h + 45h) | 23.98 | 15.01 | 38.99 | [4] |

| Black Ginseng | 100°C Distilled Water (0.5h) | 17.9 (as 1.79%) | 0.9 (as 0.09%) | 18.8 | [3] |

| North American Ginseng (Root) | Hot Water Reflux | - | - | 10.6 | |

| North American Ginseng (Leaf) | Hot Water Reflux | - | - | 7.5 |

Table 2: Yield of this compound from Enzymatic Transformation of Ginsenoside Rb1

| Enzyme Source | Transformation Conditions | Rg3 Yield | Conversion Rate | Reference(s) |

| Recombinant β-glucosidase (Microbacterium esteraromaticum) | 37°C, pH 7.0, 6 hours | 0.444 mg/mL from 1.0 mg/mL Rb1 | 71% | |

| β-glucosidase Tpebgl3 | - | - | 97.9% | |

| β-galactosidase (Aspergillus sp.) | 60°C, 24 hours | - | 90.6% |

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating multiple intracellular signaling pathways. Below are diagrams of key pathways involved in its anti-cancer and neuroprotective activities.

PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound

Caption: this compound inhibits the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and survival, and induction of apoptosis.

NF-κB Signaling Pathway Inhibition by this compound

Caption: this compound suppresses the NF-κB signaling pathway by inhibiting IKK, which prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

MAPK/ERK Signaling Pathway Modulation by this compound

References

Ginsenoside Rg3 biological activity and therapeutic potential

An In-depth Technical Guide to the Biological Activity and Therapeutic Potential of Ginsenoside Rg3

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a tetracyclic triterpenoid saponin, is one of the most pharmacologically active compounds isolated from heat-processed Panax ginseng (Red Ginseng).[1] It exists as two stereoisomers, 20(S)-Rg3 and 20(R)-Rg3, which exhibit distinct biological activities.[2] Rg3 has garnered significant attention in the scientific community for its potent multi-target effects, particularly in oncology, neuroprotection, and anti-inflammatory applications.[1] This document provides a comprehensive technical overview of the biological activities of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways it modulates.

While promising, the therapeutic application of Rg3 is hampered by its low oral bioavailability. However, research into novel drug delivery systems is ongoing to overcome this limitation.

Anticancer Activity

This compound exhibits robust anticancer effects across a wide range of malignancies through multiple mechanisms, including the inhibition of proliferation, induction of apoptosis, and suppression of metastasis and angiogenesis.[1] It has been shown to be effective both as a standalone agent and as an adjuvant to conventional chemotherapy, where it can enhance efficacy and mitigate side effects.[1]

Inhibition of Cell Proliferation and Cell Cycle Arrest

Rg3 effectively inhibits the proliferation of various cancer cell lines in a dose- and time-dependent manner. This cytostatic effect is often achieved by inducing cell cycle arrest, primarily at the G0/G1 phase. For instance, in melanoma cells, Rg3 has been shown to down-regulate the expression of Proliferating Cell Nuclear Antigen (PCNA), a key factor in DNA replication and repair.

Induction of Apoptosis

A primary mechanism of Rg3's anticancer action is the induction of programmed cell death, or apoptosis. It can trigger both intrinsic (mitochondrial) and extrinsic apoptotic pathways. Studies have shown that Rg3 can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from mitochondria and subsequent activation of caspase cascades (e.g., caspase-3 and -9).

Inhibition of Angiogenesis

Tumor growth and metastasis are critically dependent on angiogenesis. Rg3 is a potent inhibitor of this process. It primarily targets the Vascular Endothelial Growth Factor (VEGF) signaling pathway. By reducing the expression of VEGF and its receptor, VEGFR2, Rg3 disrupts the downstream signaling cascades, such as PI3K/Akt, thereby inhibiting endothelial cell proliferation, migration, and tube formation.

Suppression of Metastasis and Reversal of Drug Resistance

Rg3 can suppress tumor cell invasion and metastasis by inhibiting processes like the epithelial-mesenchymal transition (EMT). Furthermore, it has demonstrated the ability to reverse multidrug resistance (MDR) in cancer cells. For example, in cisplatin-resistant lung cancer cells, Rg3 can increase the cytotoxicity of cisplatin by down-regulating the expression of MDR-mediated proteins like P-glycoprotein (P-gp).

Quantitative Data: Anticancer Effects of this compound

| Cell Line | Cancer Type | Effect | Concentration / Dose | Outcome | Reference |

| MDA-MB-231 | Triple Negative Breast Cancer | Inhibition of Proliferation | 100 µM (SRg3) | ~45% inhibition after 3 days | |

| MDA-MB-231 | Triple Negative Breast Cancer | Cell Cycle Arrest | 100 µM (SRg3) | Significant accumulation in G0/G1 phase (65.3%) | |

| A375 & C8161 | Melanoma | Inhibition of Viability | 25-100 µg/mL | Dose-dependent decrease in cell viability | |

| HCT-116 | Colon Carcinoma | Inhibition of Proliferation | 10-80 µmol/L | Inhibition rates from 6.05% to 60.48% | |

| Hep1-6 & HepG2 | Hepatocellular Carcinoma | Induction of Apoptosis | 100 µg/mL | 85% & 71% early apoptotic cells, respectively | |

| Eca-109 Xenograft | Esophageal Squamous Cell Carcinoma | Tumor Growth Inhibition (in vivo) | N/A (Combination therapy) | 70.64% tumor inhibition rate with chemo | |

| MDA-MB-231 Xenograft | Breast Cancer | Tumor Growth Inhibition (in vivo) | 10 mg/kg | Significantly suppressed tumor growth |

Anti-inflammatory Activity

Chronic inflammation is a key driver of various pathologies. This compound exerts significant anti-inflammatory effects primarily by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

By inhibiting the activation of NF-κB, Rg3 suppresses the transcription of numerous pro-inflammatory genes. This leads to a marked reduction in the production and secretion of inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6, as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). For example, in LPS-stimulated macrophages, Rg3 treatment significantly down-regulates the expression of these inflammatory cytokines.

Quantitative Data: Anti-inflammatory Effects of this compound

| Model System | Condition | Treatment | Outcome | Reference |

| RAW 264.7 Macrophages | LPS-induced | AGGs (incl. Rg3) | Significant decrease in TNF-α, IL-1β, and IL-6 levels | |

| 3T3-L1 Adipocytes | LPS-induced | Rg3 | Significant down-regulation of Il-6, Il-1β, and Tnfα expression | |

| C57BL/6 Mice | LPS-induced | 2.5 mg/kg BW Rg3 (i.p.) | Significant down-regulation of Il-6 and Il-1β in SubQ fat | |

| AA Rats | Rheumatoid Arthritis Model | This compound | Alleviates joint pathology and reduces TNF-α and IL-6 production |

Neuroprotective Potential

This compound has emerged as a promising neuroprotective agent, demonstrating beneficial effects in various models of neurological disorders, including spinal cord injury, diabetic neuropathy, and depression. Its mechanisms of action are multifaceted, involving anti-inflammatory, anti-oxidant, and anti-apoptotic activities.

Rg3 can cross the blood-brain barrier and has been shown to attenuate microglial activation, a key process in neuroinflammation. In models of depression, Rg3 reduces levels of the complement factor C1q, thereby inhibiting microglial activation and protecting neurons from apoptosis and synaptic loss. In diabetic neuropathy, treatment with 20(S)-ginsenoside Rg3 has been shown to lower blood glucose levels, alleviate weight loss, and preserve sciatic nerve conduction velocity, indicating a clear protective role. Furthermore, Rg3 can directly protect neurons by inhibiting apoptosis through the modulation of the Bcl-2/Bax pathway.

Quantitative Data: Neuroprotective Effects of this compound

| Model System | Condition | Dose | Outcome | Reference |

| STZ-induced Diabetic Rats | Diabetic Neuropathy | 5 mg/kg/day (oral) | 75% decrease in blood glucose; 51% increase in sciatic MNCV | |

| Rat Spinal Cord Injury Model | Spinal Cord Injury | N/A | Significantly decreased TUNEL-positive neurons; attenuated Bax expression | |

| CRS-induced Depressed Mice | Depression | N/A | Suppressed the expression of C1q in peripheral blood |

Key Signaling Pathways Modulated by this compound

The diverse biological activities of this compound are mediated through its interaction with several critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell proliferation, survival, and metabolism. Rg3 has been shown to inhibit this pathway in various cancer cells, contributing to its anticancer effects. Conversely, in certain contexts like acute lung injury, Rg3 can activate the PI3K/Akt/mTOR pathway, which mediates its anti-inflammatory and protective effects.

Caption: this compound inhibits the PI3K/Akt/mTOR pathway in cancer cells.

VEGF/VEGFR Signaling in Angiogenesis

The anti-angiogenic activity of Rg3 is largely mediated by its interference with the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR2). This interaction is critical for endothelial cell function. By inhibiting VEGFR2, Rg3 blocks the downstream activation of signaling cascades including PI3K/Akt/eNOS and p38/ERK, which are essential for endothelial cell migration, proliferation, and tube formation.

Caption: this compound inhibits angiogenesis by blocking VEGF/VEGFR2 signaling.

NF-κB Signaling in Inflammation

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Rg3 intervenes by inhibiting the phosphorylation of the NF-κB p65 subunit, thereby preventing its nuclear translocation and subsequent inflammatory gene expression.

Caption: this compound exerts anti-inflammatory effects via NF-κB pathway inhibition.

Experimental Protocols

This section outlines the detailed methodologies for key experiments frequently cited in this compound research.

Cell Viability Assay (CCK-8/MTT)

This assay measures the cytotoxic or cytostatic effect of Rg3 on cancer cells.

-

Cell Seeding : Plate cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 2,000-5,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treatment : Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 25, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation : Incubate the cells for specified time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ atmosphere.

-

Reagent Addition : Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution (5 mg/ml) to each well.

-

Final Incubation : Incubate for 2-4 hours at 37°C. For MTT, subsequently add a solubilizing agent (e.g., DMSO).

-

Measurement : Measure the absorbance (optical density) at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins within the signaling pathways modulated by Rg3.

-

Cell Lysis : After treating cells with Rg3 for the desired time, wash them with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE : Denature equal amounts of protein (e.g., 50 µg) and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, p-p65, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensity using densitometry software.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of Rg3 to inhibit the formation of capillary-like structures by endothelial cells.

-

Plate Coating : Thaw Matrigel on ice and pipette 100-150 µL into each well of a pre-chilled 48- or 96-well plate.

-

Polymerization : Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Cell Seeding : Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in basal medium. Seed the cells (e.g., 5 x 10⁴ cells/well) onto the surface of the solidified Matrigel.

-

Treatment : Immediately add various concentrations of this compound or vehicle control to the wells.

-

Incubation : Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

-

Visualization and Quantification : Observe the formation of tube-like networks using an inverted microscope. Capture images and quantify angiogenesis by measuring parameters such as the number of branch points and total tube length using imaging software.

Experimental Workflow Visualization

Caption: A typical experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound is a highly promising natural compound with well-documented anticancer, anti-inflammatory, and neuroprotective properties. Its therapeutic potential is supported by a growing body of preclinical evidence demonstrating its ability to modulate key signaling pathways involved in cell survival, proliferation, and inflammation, such as the PI3K/Akt, VEGF, and NF-κB pathways. The compilation of quantitative data and detailed experimental protocols provided herein serves as a valuable resource for researchers in the field.

Future research should focus on several key areas. Firstly, conducting more large-scale, randomized clinical trials is essential to validate the preclinical findings and establish standardized dosing and safety profiles for various conditions. Secondly, overcoming the challenge of low oral bioavailability through the development of advanced drug delivery systems (e.g., nanoparticles, liposomes) is critical for its successful clinical translation. Finally, further investigation into the synergistic effects of Rg3 with other therapeutic agents could unveil novel and more effective combination strategies for complex diseases like cancer.

References

A Preliminary Investigation of Ginsenoside Rg3 in Neuroprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rg3, a steroidal saponin extracted from the traditional medicinal herb Panax ginseng (Korean Red Ginseng), has garnered significant attention for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antioxidant effects.[1][2] Recent preclinical research has illuminated its potential as a potent neuroprotective agent, showing promise in models of various neurological disorders such as ischemic stroke, Parkinson's disease, and Alzheimer's disease.[1][3][4] This technical guide provides an in-depth overview of the current understanding of this compound's neuroprotective mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The neuroprotective effects of this compound are multifaceted, primarily attributed to its ability to mitigate oxidative stress, inhibit neuronal apoptosis, and reduce neuroinflammation. It exerts these effects by modulating critical intracellular signaling pathways, including the Nrf2/ARE, PI3K/Akt, and NF-κB pathways, thereby protecting neurons from various insults and promoting cell survival. This document aims to serve as a comprehensive resource for professionals in the field of neuroscience and drug development, summarizing the foundational evidence for Rg3's neuroprotective efficacy.

Data Presentation: Summary of Preclinical Efficacy

The following tables summarize quantitative data from key preclinical studies, demonstrating the neuroprotective effects of this compound in various models of neurological disease.

Table 1: Neuroprotective Effects of this compound in a Rotenone-Induced Parkinson's Disease Mouse Model

| Parameter Measured | Treatment Group (Rg3 dose) | Result (Compared to Rotenone-only Group) | Statistical Significance |

| Motor Function | |||

| Pole Test (Climbing Time) | 5, 10, 20 mg/kg | Decreased Time | p < 0.01 |

| Rotarod Test (Latency) | 5, 10, 20 mg/kg | Increased Latency | p < 0.01 |

| Open Field Test (Total Distance) | 5, 10, 20 mg/kg | Increased Distance | p < 0.01 |

| Neuronal Survival & Function | |||

| Tyrosine Hydroxylase (TH)+ Neurons | 5, 10, 20 mg/kg | Augmented Number | p < 0.01 |

| TH+ Nerve Fiber Density | 5, 10, 20 mg/kg | Increased Density | p < 0.01 |

| Striatal Dopamine Content | 5, 10, 20 mg/kg | Increased Content | p < 0.01 |

| Biochemical Markers | |||

| Reactive Oxygen Species (ROS) Level | 5, 10, 20 mg/kg | Reduced Level | p < 0.01 |

Table 2: Anti-Apoptotic Effects of this compound in a Rat Model of Ischemia/Reperfusion (I/R) Injury

| Parameter Measured | Treatment Group | Result (Compared to Control Group) | Statistical Significance |

| Neuronal Apoptosis Rate (TUNEL) | This compound | 17.2 ± 1.4% | p < 0.01 |

| Control (I/R only) | Significantly higher than treatment | - | |

| Inflammatory Cytokines | |||

| TNF-α, IL-6, IL-1β Levels | This compound | Significantly Reduced | Not specified |

Core Mechanisms and Signaling Pathways

This compound's neuroprotective action is mediated through the modulation of several key intracellular signaling pathways. These pathways are central to cellular responses to stress, inflammation, and survival.

Anti-Oxidative Stress via Nrf2/ARE Pathway Activation

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. This compound has been shown to counteract oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon stimulation by Rg3, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of a suite of antioxidant enzymes, such as Heme Oxygenase-1 (HO-1) and Glutathione Cysteine Ligase (GCL), which neutralize reactive oxygen species (ROS).

References

- 1. This compound attenuates neuroinflammation and hippocampal neuronal damage after traumatic brain injury in mice by inactivating the NF-kB pathway via SIRT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective Effects of this compound in Depressed Mice via Inhibition of the C1q Complement Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound exerts a neuroprotective effect in rotenone-induced Parkinson's disease mice via its anti-oxidative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A Review of Neuroprotective Effects and Mechanisms of Ginsenosides From Panax Ginseng in Treating Ischemic Stroke [frontiersin.org]

In Silico Docking of Ginsenoside Rg3: A Technical Guide to Target Interaction and Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction